![molecular formula C20H20N4O2 B14399584 N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea CAS No. 88421-18-5](/img/structure/B14399584.png)
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a keto group, linked to a phenylurea moiety through a propyl chain. The presence of both pyridazinone and phenylurea groups in its structure makes it an interesting subject for research in medicinal chemistry and other scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Linking the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides or sulfonates in the presence of a base.
Formation of the Phenylurea Moiety: The final step involves the reaction of the pyridazinone-propyl intermediate with phenyl isocyanate or phenyl carbamate under controlled conditions to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or reduce other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonates, and organometallic compounds can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving pyridazinone and phenylurea moieties.
Industrial Applications: The compound may find use in the development of new materials, catalysts, and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The pyridazinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenylurea moiety may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide
- N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-propan-2-ylurea
- (6-Oxo-3-phenyl-1(6H)-pyridazinyl)acetic acid
Uniqueness
N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N’-phenylurea stands out due to its specific combination of pyridazinone and phenylurea groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
88421-18-5 |
|---|---|
Molekularformel |
C20H20N4O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-3-phenylurea |
InChI |
InChI=1S/C20H20N4O2/c25-19-13-12-18(16-8-3-1-4-9-16)23-24(19)15-7-14-21-20(26)22-17-10-5-2-6-11-17/h1-6,8-13H,7,14-15H2,(H2,21,22,26) |
InChI-Schlüssel |
NPWAEFLIZWNTDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


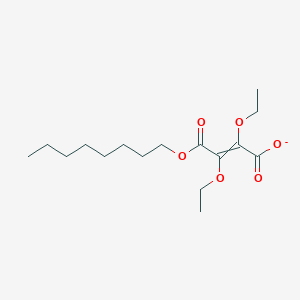
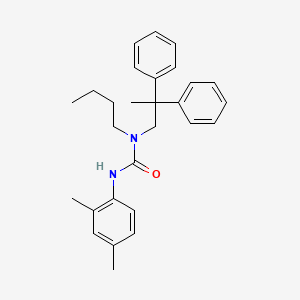
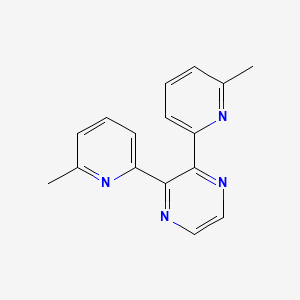
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
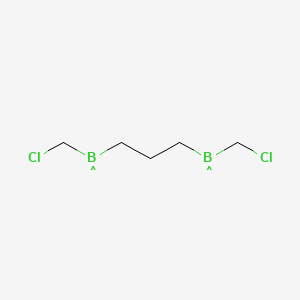


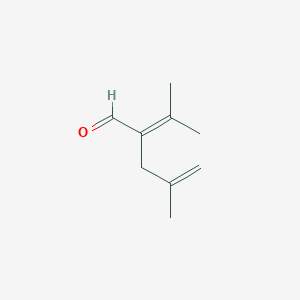
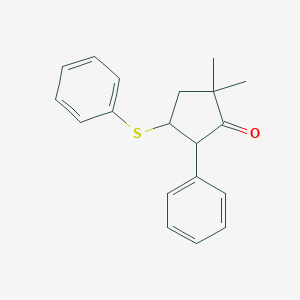
![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)


![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)
